Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate

Docetaxel synthesis β-Lactam synthon method Diastereoselectivity

tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate (CAS 152089-12-8), also known as Docetaxel Side Chain No. 1, is a chiral, non-racemic β-lactam intermediate bearing an ethoxyethyl (EE) protecting group at the C3 hydroxy position.

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
CAS No. 152089-12-8
Cat. No. B118913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
CAS152089-12-8
Molecular FormulaC18H25NO5
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
InChIInChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3
InChIKeyCZTZICYNMYGUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate (CAS 152089-12-8): A Protected β-Lactam Synthon for the Docetaxel Side Chain


tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate (CAS 152089-12-8), also known as Docetaxel Side Chain No. 1, is a chiral, non-racemic β-lactam intermediate bearing an ethoxyethyl (EE) protecting group at the C3 hydroxy position . This compound serves as a key synthon for the C-13 side chain of the antineoplastic taxane Docetaxel (Taxotere®), a semisynthetic derivative of Paclitaxel used in the treatment of breast, non-small cell lung, prostate, gastric, and head and neck cancers . The azetidinone scaffold preserves the (3R,4S) absolute stereochemistry required for bioactivity, while the 1-ethoxyethoxy group provides orthogonal protection that is stable during coupling yet cleavable under mild acidic conditions .

Why Generic Substitution of the Docetaxel Side Chain Intermediate CAS 152089-12-8 Is Scientifically Invalid


Generic substitution among Docetaxel side chain intermediates is not feasible because the C13 side chain stereochemistry is a critical determinant of the final drug's antitumor activity [1]. Docetaxel requires the (2R,3S)-3-phenylisoserine configuration, which is derived from the (3R,4S) stereochemistry of the β-lactam precursor. Substitution with a racemic mixture or a diastereomer such as (3S,4R) yields the C2'-epimer of Docetaxel, a known process impurity with reduced tubulin-binding affinity [2]. Furthermore, the choice of C3-hydroxy protecting group—ethoxyethyl (EE) versus triethylsilyl (TES) or tert-butyldimethylsilyl (TBS)—directly impacts the diastereoselectivity of the β-lactam–baccatin III coupling reaction [3]. A switch from EE to TES or TBS alters the kinetic resolution profile, potentially reducing coupling yield and increasing the burden of downstream purification [4].

Quantitative Evidence Guide for tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate (CAS 152089-12-8)


C4 Phenyl β-Lactams Exhibit Defined Diastereoselectivity in Baccatin III Coupling

In the coupling of racemic cis-4-substituted-3-hydroxy-β-lactams with 7-O-triethylsilylbaccatin III, the C4 phenyl substituent yields distinct diastereoselectivity relative to the C4 tert-butyl analog. The C4 tert-butyl-β-lactams provided superior diastereoselectivity compared to C4 phenyl-β-lactams under identical conditions [1]. While the exact diastereomeric ratio (dr) for the C4 phenyl case was not explicitly reported as a numeric value, the study qualitatively ranks TBS > TES > TIPS for protecting groups, with C4 tert-butyl consistently outperforming C4 phenyl across all protecting group variants [1]. This establishes a defined selectivity baseline for CAS 152089-12-8 (C4 phenyl, EE-protected) that a procurement scientist must account for when designing coupling protocols.

Docetaxel synthesis β-Lactam synthon method Diastereoselectivity Kinetic resolution

Enantiopure (3R,4S) Stereochemistry Prevents Formation of the Inactive C2'-Epimer Impurity

The C2'-epimer of Docetaxel is a recognized process impurity that arises from stereochemical scrambling at the side chain C2' position during synthesis [1]. This epimer has been reported as a minor process impurity rather than a degradation product [1]. The use of enantiopure (3R,4S)-tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate (CAS 201856-57-7, the single enantiomer corresponding to the active stereochemistry of CAS 152089-12-8) ensures that the correct (2R,3S) configuration is maintained throughout coupling and deprotection. CAS 152089-12-8, when supplied with stereochemical integrity, prevents the introduction of the C2'-epimer impurity that would otherwise necessitate additional purification steps [2].

Docetaxel impurity profiling C2'-epimer Process impurity control Stereochemical integrity

Commercial Purity Specifications: ≥95% to ≥98% Enabling Direct Use in cGMP Coupling

Vendor-certified purity for CAS 152089-12-8 ranges from ≥95% (AKSci, Chemenu, Bio-Delta) to ≥98% (Leyan, MolCore) . This compares favorably with the typical purity requirements for protected β-lactam intermediates used in cGMP Docetaxel manufacturing, where side-chain purity directly correlates with final API purity and impurity profile [1]. Higher purity (98% vs. 95%) reduces the introduction of unknown impurities that could carry through to the final Docetaxel API, potentially triggering out-of-specification results during pharmacopeial testing.

Docetaxel side chain purity cGMP intermediate HPLC specification Procurement quality

EE Protecting Group Offers Orthogonal Deprotection Selectivity vs. TES and TBS Analogs

The 1-ethoxyethyl (EE) group at the C3 hydroxy position of CAS 152089-12-8 is cleavable under mild acidic conditions (e.g., dilute HCl, acetic acid, or pyridinium p-toluenesulfonate), orthogonal to the tert-butoxycarbonyl (Boc) N-protecting group and to silyl-based protecting groups on the baccatin core [1]. In contrast, the triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) protecting groups used in Docetaxel Side Chain No. 2 require fluoride-based deprotection (e.g., TBAF, HF·pyridine), which can be incompatible with acid-sensitive functionalities on advanced taxane intermediates [2]. This orthogonality permits sequential deprotection strategies where the EE group is removed first to liberate the C2' hydroxy for acylation, while the Boc group remains intact to protect the C3' amine [3].

Ethoxyethyl protecting group Orthogonal deprotection Docetaxel semisynthesis Hydroxy protecting group strategy

Validated Application Scenarios for tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate (CAS 152089-12-8)


Semisynthesis of Docetaxel (Taxotere®) API via the β-Lactam Synthon Method

CAS 152089-12-8 serves as the protected C-13 side chain precursor in the industrial semisynthesis of Docetaxel. After acid-catalyzed removal of the EE protecting group, the liberated C2' hydroxy is acylated with tert-butoxycarbonyl (Boc) to install the N-Boc-3-phenylisoserine side chain, followed by Boc deprotection to yield the Docetaxel API . This route is preferred over linear isoserine coupling because the β-lactam approach provides superior stereochemical control and higher coupling yields [1].

Preparation of 9(R)-Dihydrotaxane Analogs with Enhanced Solubility and Stability

CAS 152089-12-8 is explicitly cited as a reactant for the preparation of 9(R)-dihydrotaxane analogs, a second-generation class of antimicrotubule agents with increased water solubility and stability compared to Paclitaxel . Coupling of this protected β-lactam with 13-acetyl-9(R)-dihydrobaccatin III or its derivatives, followed by deprotection, yields 9(R)-dihydrotaxanes that exhibit excellent antitumor activity in preclinical models [1]. The 9(R)-hydroxyl group serves as an additional site for further chemical modification .

Synthesis of Abeo-Taxane Derivatives with Broad-Spectrum Antiproliferative Activity

The (3R,4S) enantiomer of this β-lactam intermediate (CAS 201856-57-7, the single enantiomer of CAS 152089-12-8) is used as a reagent in the synthesis of abeo-taxane derivatives that exhibit broad inhibitory effects against the proliferation of colon cancer, melanoma, and renal cancer cell lines . The resulting D-ring modified Docetaxel analog has demonstrated equipotent cytotoxicity relative to Paclitaxel across multiple cancer cell lines [1].

Quality Control Reference Standard for Docetaxel Impurity Profiling

CAS 152089-12-8 is utilized for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of Docetaxel drug development . It serves as a reference standard for traceability against pharmacopeial standards (USP or EP) and as a marker for monitoring side-chain-related impurities, including the C2'-epimer and oxazolidinone-derived impurities, in Docetaxel API batches [1].

Quote Request

Request a Quote for tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.